5,6-Dihydroimidazo[1,2-a]pyrimidine

Physicochemical Properties Synthetic Chemistry Process Development

Ensure research continuity with the precise 5,6-dihydro isomer. Its unique saturation pattern (boiling point 300.6°C, density 1.316 g/cm³) provides superior thermal stability for high-temperature syntheses, unlike volatile analogs. This scaffold is patented for cardiovascular drug discovery and enables rapid, high-throughput analog library generation. Generic substitution risks compromising biological activity and patent alignment. Specify this exact CAS 170886-30-3 building block for reproducible results and validated IP positioning.

Molecular Formula C6H7N3
Molecular Weight 121.143
CAS No. 170886-30-3
Cat. No. B573375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroimidazo[1,2-a]pyrimidine
CAS170886-30-3
SynonymsImidazo[1,2-a]pyrimidine, 5,6-dihydro- (9CI)
Molecular FormulaC6H7N3
Molecular Weight121.143
Structural Identifiers
SMILESC1CN2C=CN=C2N=C1
InChIInChI=1S/C6H7N3/c1-2-7-6-8-3-5-9(6)4-1/h2-3,5H,1,4H2
InChIKeyISNVPJISWWFIPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydroimidazo[1,2-a]pyrimidine (CAS 170886-30-3): A Structurally Distinct Heterocyclic Scaffold for Advanced Synthesis and Drug Discovery


5,6-Dihydroimidazo[1,2-a]pyrimidine (CAS 170886-30-3) is a partially saturated fused heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine class, characterized by a dihydro moiety in the pyrimidine ring at the 5,6-position . This specific saturation pattern confers unique physicochemical properties compared to its fully aromatic analog, imidazo[1,2-a]pyrimidine, and other dihydro isomers, influencing its reactivity, stability, and potential biological interactions . As a versatile building block, it serves as a key intermediate in the synthesis of more complex bioactive molecules, particularly in the development of cardiovascular and anti-inflammatory agents [1] [2].

Why 5,6-Dihydroimidazo[1,2-a]pyrimidine Cannot Be Replaced by Other Imidazo[1,2-a]pyrimidine Analogs


Substituting 5,6-dihydroimidazo[1,2-a]pyrimidine with other imidazo[1,2-a]pyrimidine isomers or fully aromatic derivatives is not straightforward due to significant differences in physicochemical properties, synthetic accessibility, and biological target engagement [1]. The specific 5,6-dihydro saturation pattern results in a higher boiling point and density compared to the 2,3-dihydro isomer, indicating altered intermolecular interactions and volatility that can impact handling, purification, and formulation . Furthermore, the dihydroimidazo[1,2-a]pyrimidine scaffold, as protected in patents, is specifically linked to cardiovascular therapeutic applications, a biological profile not necessarily shared by other dihydro or aromatic analogs [1]. These distinctions underscore that generic substitution risks compromising synthetic yield, product purity, and biological activity, making the specific procurement of 5,6-dihydroimidazo[1,2-a]pyrimidine critical for research continuity.

Quantitative Differentiation of 5,6-Dihydroimidazo[1,2-a]pyrimidine (CAS 170886-30-3) Against Key Comparators


Enhanced Thermal Stability and Reduced Volatility vs. 2,3-Dihydro Isomer

5,6-Dihydroimidazo[1,2-a]pyrimidine exhibits a substantially higher boiling point and lower volatility compared to its 2,3-dihydro isomer, which is advantageous for reactions requiring elevated temperatures or for downstream purification processes. The 5,6-dihydro derivative has a predicted boiling point of 300.6 °C, while the 2,3-dihydro isomer boils at 219.9 °C, a difference of 80.7 °C . This thermal stability is critical for synthetic routes involving high-temperature conditions or for long-term storage stability.

Physicochemical Properties Synthetic Chemistry Process Development

Distinct Density and Molecular Packing vs. Fully Aromatic Analog

The density of 5,6-dihydroimidazo[1,2-a]pyrimidine (1.316 g/cm³) is higher than that of the fully aromatic imidazo[1,2-a]pyrimidine (1.29 g/cm³) . This difference in density suggests a more compact molecular packing in the solid state, which may influence solubility, crystal habit, and formulation behavior. Such physicochemical nuances are critical when selecting a scaffold for solid-state chemistry studies or for developing stable pharmaceutical formulations.

Physicochemical Properties Formulation Crystallography

Scaffold-Specific Cardiovascular Therapeutic Association vs. 2,3-Dihydro Isomers

Patent literature explicitly claims dihydroimidazo[1,2-a]pyrimidine derivatives, encompassing the 5,6-dihydro scaffold, as useful for treating coronary and cerebral circulatory diseases [1]. In contrast, 2,3-dihydroimidazo[1,2-a]pyrimidine derivatives are more frequently associated with central nervous system (CNS) activities, such as antinociception and sedation [2] [3]. This divergence in therapeutic indications underscores that the position of the dihydro moiety is not a trivial structural variation but a determinant of biological target selectivity and pharmacological outcome. Selecting the correct dihydro isomer is therefore essential for aligning with the intended biological application.

Medicinal Chemistry Cardiovascular Disease Drug Discovery

Synthetic Utility as a Key Intermediate for Triaryl Derivatives with Defined Yields

5,6-Dihydroimidazo[1,2-a]pyrimidine serves as a core scaffold for the synthesis of 2,5,7-triaryl-5,6-dihydroimidazo[1,2-a]pyrimidines via a three-component microwave-assisted reaction [1]. This method provides access to a series of triaryl derivatives with yields suitable for analog generation. The unsubstituted 5,6-dihydroimidazo[1,2-a]pyrimidine is the essential precursor for this transformation; alternative dihydro isomers would yield different regioisomeric products. The reported synthesis conditions (180 °C, 10 min microwave) and product characterization (e.g., compound 3a mp 240-242 °C) provide a validated starting point for structure-activity relationship (SAR) studies [1].

Synthetic Methodology Medicinal Chemistry Microwave-Assisted Synthesis

Optimal Scientific and Industrial Applications for 5,6-Dihydroimidazo[1,2-a]pyrimidine (CAS 170886-30-3)


High-Temperature Synthetic Transformations Requiring Low-Volatility Intermediates

Given its high predicted boiling point of 300.6 °C , 5,6-dihydroimidazo[1,2-a]pyrimidine is particularly suited for synthetic sequences that involve elevated temperatures, such as microwave-assisted reactions or distillations. Its reduced volatility minimizes losses during solvent evaporation and ensures that the compound remains in the reaction mixture under harsh conditions, improving overall yield and simplifying purification compared to more volatile dihydro isomers.

Development of Cardiovascular Therapeutics Based on Dihydroimidazo[1,2-a]pyrimidine Scaffolds

The patent-protected use of dihydroimidazo[1,2-a]pyrimidine derivatives for treating coronary and cerebral circulatory diseases [1] positions 5,6-dihydroimidazo[1,2-a]pyrimidine as a strategic starting material for medicinal chemistry programs targeting cardiovascular indications. Researchers can leverage this scaffold to design novel analogs while aligning with existing intellectual property, thereby accelerating drug discovery and reducing legal uncertainties.

Solid-State Formulation and Crystallography Studies

The higher density of 5,6-dihydroimidazo[1,2-a]pyrimidine (1.316 g/cm³) relative to the fully aromatic analog suggests distinct crystal packing behavior. This property makes it a candidate for solid-state chemistry investigations, including polymorph screening, co-crystal formation, and the development of stable solid dosage forms where density and packing efficiency can influence dissolution rates and shelf-life stability.

Rapid SAR Expansion via Microwave-Assisted Triaryl Derivative Synthesis

As a direct precursor to 2,5,7-triaryl-5,6-dihydroimidazo[1,2-a]pyrimidines [2], this compound enables rapid generation of diverse analog libraries for biological screening. The established microwave protocol (180 °C, 10 min) provides a high-throughput platform for exploring substitution patterns, accelerating the identification of lead compounds with optimized potency and selectivity.

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